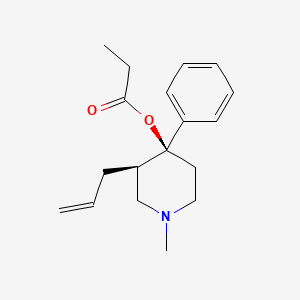
1-Propanone, 1-(3-bromophenyl)-2-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2-(methylamino)propan-1-one is an organic compound with the molecular formula C10H12BrNO It is a substituted phenylpropanone, characterized by the presence of a bromine atom on the phenyl ring and a methylamino group on the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-2-(methylamino)propan-1-one typically involves the following steps:
Bromination: The starting material, phenylpropanone, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The brominated intermediate is then subjected to amination, where a methylamino group is introduced. This can be achieved through a nucleophilic substitution reaction using methylamine (CH3NH2) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 1-(3-bromophenyl)-2-(methylamino)propan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-(methylamino)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 3-bromobenzoic acid or 3-bromophenyl ketone.
Reduction: Formation of 1-(3-bromophenyl)-2-(methylamino)propan-1-ol.
Substitution: Formation of 3-substituted phenylpropanone derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-2-(methylamino)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-2-(methylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-(methylamino)propan-1-one: Similar structure but with bromine at the para position.
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one: Similar structure but with chlorine instead of bromine.
1-(3-Bromophenyl)-2-(ethylamino)propan-1-one: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
1-(3-Bromophenyl)-2-(methylamino)propan-1-one is unique due to the specific positioning of the bromine atom and the methylamino group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
486459-02-3 |
|---|---|
Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,12H,1-2H3 |
InChI Key |
PXLYROINIXKFAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


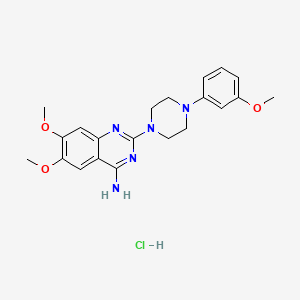

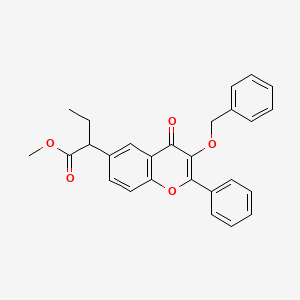

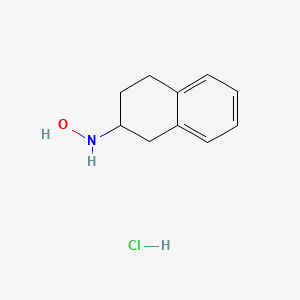
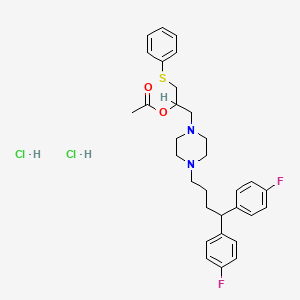
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)

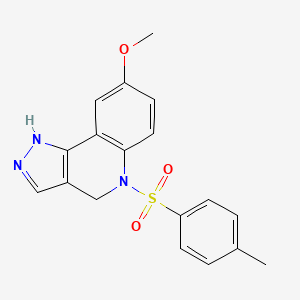
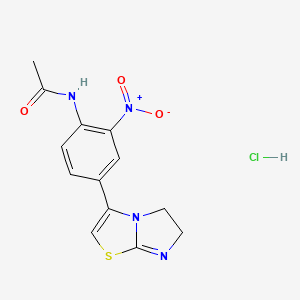
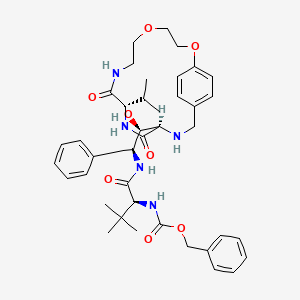
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)

